molecular formula C14H14N2O3S B12456275 N'-[2-(benzylsulfanyl)acetyl]furan-2-carbohydrazide

N'-[2-(benzylsulfanyl)acetyl]furan-2-carbohydrazide

Cat. No.: B12456275
M. Wt: 290.34 g/mol
InChI Key: VBZNHSGTBPHEQK-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE is a complex organic compound that features a benzylsulfanyl group and a furan-2-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE typically involves the reaction of benzyl mercaptan with furan-2-carbonyl chloride, followed by the addition of acetic hydrazide. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The benzylsulfanyl group can form interactions with proteins or enzymes, while the furan-2-carbonyl moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE
  • 2-(ETHYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE
  • 2-(PHENYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE

Uniqueness

2-(BENZYLSULFANYL)-N’-(FURAN-2-CARBONYL)ACETOHYDRAZIDE is unique due to the presence of the benzylsulfanyl group, which can provide distinct chemical reactivity and biological activity compared to its methyl, ethyl, or phenyl analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N'-(2-benzylsulfanylacetyl)furan-2-carbohydrazide

InChI

InChI=1S/C14H14N2O3S/c17-13(10-20-9-11-5-2-1-3-6-11)15-16-14(18)12-7-4-8-19-12/h1-8H,9-10H2,(H,15,17)(H,16,18)

InChI Key

VBZNHSGTBPHEQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

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